molecular formula C6H11NO4 B3192104 Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate CAS No. 6096-81-7

Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate

Cat. No. B3192104
Key on ui cas rn: 6096-81-7
M. Wt: 161.16 g/mol
InChI Key: VNYJDSJLCWDYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05446189

Procedure details

A mixture of 1.7 g (3.2 mmol) of N-[3-hydroxy-5-[(12-phenoxydodecyl)oxy]phenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester, 1.5 g (3.37 mmol) of 1-(6-bromohexyl)-2,3-bis(phenylmethoxy)benzene, 1.3 g (9.6 mmol) of potassium carbonate and 0.96 g (6.4 mmol) of sodium iodide in 60 ml of acetone and 20 ml of DMF was stirred at reflux under argon for 7 days. Theusual workup followed by purification by HPLC using 25% ethyl acetate-hexane gave 2.15 g (74% yield) of N-[3-[6-(2,3-bisphenylmethoxy)phenyl]hexyloxy]-5-[(12-phenoxydodecyl)oxy]phenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester as an oil. The nmr and mass spectra were consistent with the structure.
Name
N-[3-hydroxy-5-[(12-phenoxydodecyl)oxy]phenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
1-(6-bromohexyl)-2,3-bis(phenylmethoxy)benzene
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:38])[CH2:4][N:5](C1C=C(OCCCCCCCCCCCCOC2C=CC=CC=2)C=C(O)C=1)[CH2:6][C:7]([O:9][CH3:10])=[O:8].BrCCCCCCC1C=CC=C(OCC2C=CC=CC=2)C=1OCC1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CC(C)=O.CN(C=O)C>[CH3:10][O:9][C:7](=[O:8])[CH2:6][NH:5][CH2:4][C:3]([O:2][CH3:1])=[O:38] |f:2.3.4,5.6|

Inputs

Step One
Name
N-[3-hydroxy-5-[(12-phenoxydodecyl)oxy]phenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester
Quantity
1.7 g
Type
reactant
Smiles
COC(CN(CC(=O)OC)C1=CC(=CC(=C1)OCCCCCCCCCCCCOC1=CC=CC=C1)O)=O
Name
1-(6-bromohexyl)-2,3-bis(phenylmethoxy)benzene
Quantity
1.5 g
Type
reactant
Smiles
BrCCCCCCC1=C(C(=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Name
Quantity
1.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.96 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 7 days
Duration
7 d
CUSTOM
Type
CUSTOM
Details
Theusual workup followed by purification by HPLC

Outcomes

Product
Name
Type
product
Smiles
COC(CNCC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.